molecular formula C17H14N2 B289803 2-[Phenyl(2-pyridinyl)methyl]pyridine

2-[Phenyl(2-pyridinyl)methyl]pyridine

Cat. No.: B289803
M. Wt: 246.31 g/mol
InChI Key: UIYBMOLHFWZYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Phenyl(2-pyridinyl)methyl]pyridine (CID 4110137) is an N-heteroaryl-arylmethyl pyridine derivative of significant interest in chemical synthesis and materials science . Compounds featuring this structural motif serve as versatile intermediates and pseudo-Betti processors for the synthesis of complex natural products and biologically active molecules . The presence of two pyridyl nitrogen atoms makes it an excellent candidate for use as a ligand in coordination chemistry. Similar structures are known to form highly fluorescent cyclometallated complexes with metals like iridium, which are critically important in the development of organic light-emitting diodes (OLEDs) . Furthermore, closely related diarylpyridylmethane compounds demonstrate an ability to coordinate with various metal cations, such as silver, gold, cobalt, and zinc, facilitating their selective extraction into organic solvents for analytical and separation purposes . This chelating potential, combined with its aromatic backbone, provides researchers with a valuable building block for developing new catalysts, materials, and pharmaceutical scaffolds. The compound should be handled by qualified professionals in a controlled laboratory setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-[phenyl(pyridin-2-yl)methyl]pyridine

InChI

InChI=1S/C17H14N2/c1-2-8-14(9-3-1)17(15-10-4-6-12-18-15)16-11-5-7-13-19-16/h1-13,17H

InChI Key

UIYBMOLHFWZYGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Phenyl 2 Pyridinyl Methyl Pyridine

Strategic Approaches for the Construction of the Central Carbon Atom and Peripheral Substituents

The assembly of the 2-[Phenyl(2-pyridinyl)methyl]pyridine scaffold relies on established and innovative synthetic reactions. These methods focus on the creation of the critical carbon-carbon bonds that define the molecule's structure.

Alkylation reactions represent a fundamental approach to constructing the target molecule. A primary strategy involves the generation of a 2-picolyl anion from a suitable precursor, such as 2-methylpyridine (B31789) (picoline) or di(2-pyridyl)methane, followed by reaction with an electrophilic phenyl source. The deprotonation of the methyl or methylene (B1212753) group of the picoline derivative is typically achieved using a strong base like n-butyllithium (n-BuLi). acs.orgescholarship.org The resulting nucleophilic (2-pyridyl)methyllithium species can then be alkylated. nih.gov For instance, the reaction of a substituted (6-methyl-2-pyridyl)methyllithium species with electrophiles like epoxides has been demonstrated. nih.gov A plausible route to this compound would involve the reaction of the lithiated species of di(2-pyridyl)methane with a phenylating agent like bromobenzene.

Conversely, arylation strategies can also be employed. The reaction of phenyllithium (B1222949) with pyridine (B92270) is a known method for producing 2-phenylpyridine (B120327), demonstrating the direct arylation of the pyridine ring. orgsyn.orgwikipedia.org This principle can be extended; for example, a pre-formed pyridyl Grignard reagent could potentially react with a phenyl-containing electrophile.

The regioselectivity of these reactions is a critical consideration. While unsubstituted pyridine often undergoes metallation at the C2 position, substituents on the pyridine ring can direct alkylation to other positions, such as C4. acs.orgyoutube.com For example, treatment of 3-chloropyridine (B48278) with LDA followed by ethyl iodide leads exclusively to 3-chloro-4-ethylpyridine. youtube.com

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming the C-C bonds in aryl-heteroaryl structures like this compound. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly prominent. cdnsciencepub.com This method can be used to synthesize 2-phenylpyridine derivatives by reacting a pyridylboronic acid or ester with a phenyl halide, or vice-versa, in the presence of a palladium catalyst. cdnsciencepub.commdpi.com

A general procedure for a Suzuki-Miyaura coupling to form a 2-arylpyridine involves reacting a pyridine derivative like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with a boronic acid (e.g., 4-hydroxybenzeneboronic acid) using a palladium(II) acetate (B1210297) catalyst and a phosphine (B1218219) ligand. mdpi.com Similarly, the Negishi cross-coupling, which utilizes an organozinc reagent, is an efficient method for preparing methyl-2,2'-bipyridines and could be adapted for this synthesis. orgsyn.org

The challenge in using 2-pyridyl boron reagents, which are known for their instability, can be overcome by using stabilized boronates, such as those derived from N-phenyldiethanolamine. researchgate.net The choice of catalyst and ligands is crucial for optimizing these reactions and minimizing side products. cdnsciencepub.comresearchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives

Pyridine SubstrateBoron ReagentCatalystBaseSolventTemperatureYieldReference
2,3-dichloro-5-(trifluoromethyl)pyridine4-hydroxybenzeneboronic acidPalladium(II) acetate / TriphenylphosphinePotassium carbonateAcetonitrile/Methanol50 °CNot specified mdpi.com
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)2-thiopheneboronic acid pinacol (B44631) esterPd(dppf)Cl₂Na₃PO₄Dioxane/Water65-100 °C5%-89% cdnsciencepub.com

Condensation reactions provide a convergent route to complex molecules. A Schiff base, formed from the reaction of a primary amine and an aldehyde or ketone, is a key intermediate. unsri.ac.idyoutube.com The mechanism typically involves the acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal, which then dehydrates to yield the imine (Schiff base). youtube.comyoutube.com

A highly relevant synthetic strategy is the Betti reaction or a related three-component condensation. A study demonstrated a one-pot, solvent-free synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives, which are structurally analogous to the target compound. nih.govresearchgate.net This reaction involves the condensation of 2-aminopyridine (B139424), an aromatic aldehyde (like benzaldehyde), and a phenol (B47542) at 80°C. nih.govresearchgate.net The reaction proceeds through the formation of an imine from 2-aminopyridine and benzaldehyde (B42025), which then reacts with the phenol in a manner similar to a Betti-type synthesis. nih.gov This method is notable for its high efficiency and good yields, as shown in the table below.

Table 2: Yields for Three-Component Synthesis of Pseudo-Betti Bases

AldehydePhenolProductTime (min)Yield (%)Reference
Benzaldehydeo-Cresol3b3072 researchgate.net
Benzaldehydem-Cresol3c3074 researchgate.net
Benzaldehydep-Cresol3d3078 researchgate.net
o-ChlorobenzaldehydePhenol3j12040 researchgate.net
m-Nitrobenzaldehydem-Cresol3s3092 researchgate.net

Data extracted from a study on pseudo-Betti bases, where products are 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives. researchgate.net

Adapting this methodology to synthesize this compound would require replacing the phenol nucleophile with a pyridine-based nucleophile, such as 2-picoline, which would attack the intermediate Schiff base.

Preparation of Key Intermediates and Precursors to this compound

The synthesis of this compound often requires the prior preparation of key building blocks.

2-Phenylpyridine : This intermediate can be synthesized by reacting phenyllithium with pyridine. wikipedia.org The procedure involves preparing phenyllithium from lithium and bromobenzene, which is then reacted with dry pyridine in toluene (B28343) at 110°C, affording 2-phenylpyridine in 40-49% yield. orgsyn.org

Phenyl(pyridin-2-yl)methanone : This ketone is a crucial precursor for syntheses that involve reduction to form the central methine group. It can be prepared through various methods, including the acid-catalyzed condensation of o-aminobenzophenone with 2-acetylpyridine (B122185) derivatives. mdpi.com

2-Acetylpyridine : This compound is a common starting material, used in condensation reactions. mdpi.com

Di(2-pyridyl)methane : This compound serves as a direct precursor to the di(2-pyridyl)methyl anion, which can then be arylated.

Pyridyl Pyrimidylsulfones : These have been developed as latent pyridyl nucleophiles for use in palladium-catalyzed cross-coupling reactions, prepared via an SNAr reaction or copper-mediated coupling followed by oxidation. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction parameters such as solvent, temperature, catalyst, and reactants is essential for maximizing the yield and selectivity of the desired product. For instance, in the synthesis of 2-phenylselenopheno[2,3-b]pyridine, variables including the nature of the solvent and reaction temperature were studied to improve a low initial yield. researchgate.net It was found that switching from nitromethane (B149229) to DMF as the solvent and increasing the temperature from 80°C to 120°C significantly improved the product yield. researchgate.net

In cross-coupling reactions, the choice of the palladium catalyst and ligand is critical. Studies on the Suzuki-Miyaura coupling of PyFluor showed that catalysts like Pd(dppf)Cl₂ were effective, and the reaction could proceed even in the presence of water and oxygen. cdnsciencepub.com For the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone, the choice of base was shown to impact both yield and enantioselectivity. google.com

Table 3: Effect of Base on Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

BaseYield (%)Enantiomeric Excess (ee %)Reference
Sodium carbonate9295 google.com
Potassium tert-butoxide9694 google.com
Lithium tert-butoxide9490 google.com
Lithium tert-butoxide (optimized)9799 google.com

Reaction conditions: Phenyl(pyridin-2-yl)methanone, Ir/L catalyst, H₂ (3.0MPa), Methanol, 40°C, 12h.* google.com

Considerations for Stereoselective Synthesis of this compound

The methine carbon in this compound is a chiral center, making stereoselective synthesis a key consideration for accessing specific enantiomers. A primary route to achieving this is through the asymmetric reduction of the prochiral precursor, phenyl(pyridin-2-yl)methanone. A patented method describes the asymmetric hydrogenation of this ketone using a chiral Iridium complex as a catalyst. google.com This process, conducted under hydrogen pressure in the presence of a base, can produce (R)-phenyl(pyridin-2-yl)methanol with high yield (up to 97%) and excellent enantioselectivity (up to 99% ee). google.com The subsequent conversion of the hydroxyl group to the second pyridine moiety would complete the synthesis.

Another powerful strategy is the direct asymmetric alkylation of 2-substituted pyridines. This has been achieved using a chiral diamine ligand to direct the deprotonation and subsequent alkylation, affording products with high enantiomeric ratios. escholarship.org For example, 2-butylpyridine (B1583359) can be alkylated to introduce a second, more complex substituent at the alpha position with high enantioselectivity (95:5 e.r.). escholarship.org This methodology could potentially be adapted to introduce the phenyl(2-pyridinyl)methyl group onto a pyridine ring in a stereocontrolled manner.

Advanced Structural Elucidation of 2 Phenyl 2 Pyridinyl Methyl Pyridine and Analogous Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework, including connectivity and spatial relationships, can be constructed.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms in a molecule. In 2-[Phenyl(2-pyridinyl)methyl]pyridine, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, where signals from the pyridinyl and phenyl rings appear, and the aliphatic region, which contains the signal for the single methine proton.

The methine proton (-CH) typically appears as a singlet in the aliphatic region. The protons on the two pyridinyl rings and the phenyl ring give rise to a complex series of multiplets in the aromatic region, typically between 7.0 and 8.7 ppm. The exact chemical shifts and coupling patterns are dictated by the electronic effects and the relative positions of the substituents on each ring.

For comparison, the analogous compound 2-phenylpyridine (B120327) (C₁₁H₉N) shows characteristic signals for its aromatic protons. rsc.org For instance, in a CDCl₃ solution, the proton on the carbon adjacent to the nitrogen in the pyridine (B92270) ring (α-proton) is typically found at the most downfield position, around 8.66 ppm, due to the deshielding effect of the nitrogen atom. ambeed.com Other pyridyl and phenyl protons resonate at higher fields, between 7.1 and 8.0 ppm. ambeed.com

Interactive Data Table: Representative ¹H NMR Data for 2-Phenylpyridine (Analogous Scaffold)

Proton Assignment Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
Pyridyl H-6~8.66Doublet
Phenyl Protons~7.98Multiplet
Pyridyl H-3, H-4, H-5~7.14 - 7.66Multiplet
Phenyl Protons~7.38 - 7.44Multiplet

Note: Data is compiled from representative literature values for the analogous compound 2-phenylpyridine and may vary based on solvent and experimental conditions. rsc.orgambeed.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would display signals for the methine carbon and the various aromatic carbons of the phenyl and pyridinyl rings. The carbon atom attached to the nitrogen in the pyridinyl rings is characteristically shifted downfield.

In the analogous scaffold, 2-phenylpyridine, the carbon atoms of the pyridine ring typically resonate in the range of 120-158 ppm in CDCl₃. rsc.org The C2 carbon, directly bonded to the phenyl group and adjacent to the nitrogen, appears around 157.4 ppm, while the C6 carbon is found at approximately 149.6 ppm. rsc.org The carbons of the phenyl ring show signals around 126-139 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for 2-Phenylpyridine (Analogous Scaffold)

Carbon Assignment Chemical Shift (δ, ppm) in CDCl₃
Pyridyl C2~157.4
Pyridyl C6~149.6
Phenyl C1'~139.4
Pyridyl C4~136.7
Phenyl C2', C6'~128.9
Phenyl C3', C5'~128.7
Phenyl C4'~126.9
Pyridyl C5~122.1
Pyridyl C3~120.6

Note: Data is compiled from representative literature values for the analogous compound 2-phenylpyridine and may vary based on solvent and experimental conditions. rsc.org

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning complex spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. chemicalbook.com For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. Each CH group in the aromatic rings and the central methine group would show a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). chemicalbook.com This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together different molecular fragments. For the title compound, HMBC would show correlations from the methine proton to the carbons of the attached pyridinyl and phenyl rings, confirming the central connectivity of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. For this compound, the spectra would be dominated by bands corresponding to the vibrations of the aromatic rings.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. For instance, in related pyridyl-containing complexes, these bands are observed between 1460 and 1575 cm⁻¹. mdpi.com

Ring breathing modes: These vibrations, characteristic of the entire aromatic ring system, appear at various frequencies.

C-H out-of-plane bending: These bands in the 650-900 cm⁻¹ region are often diagnostic of the substitution pattern on the aromatic rings.

For a related compound, 1,2-bis(4-pyridyl)ethane, the IR and Raman spectra show characteristic bands for the pyridine rings which helps in conformational analysis. researchgate.net

Interactive Data Table: Typical IR Absorption Regions for Pyridyl and Phenyl Compounds

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (methine)~2850 - 2960
Aromatic C=C and C=N Stretch1400 - 1600
C-H Out-of-Plane Bending650 - 900

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic UV-Vis spectra due to π → π* transitions within the phenyl and pyridinyl rings.

The spectrum is expected to show intense absorption bands in the UV region. Studies on analogous pyridyl-containing ligands show absorption bands around 240 nm, attributed to ligand-centered π → π* transitions. mdpi.com Additional bands, sometimes extending into the 330–380 nm range, can also be observed, which may be associated with intramolecular charge transfer (ICT) characteristics. mdpi.com The solvent can influence the position and intensity of these absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Maxima for Pyridyl-Phenyl Scaffolds

Transition Type Approximate λ_max (nm)
π → π* (Pyridyl/Phenyl)~240 - 280
Intramolecular Charge Transfer (ICT)~330 - 380

Note: Values are based on data for analogous compounds and can vary significantly with substitution and solvent. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₇H₁₄N₂. High-resolution mass spectrometry (HRMS) can confirm this composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (246.12 g/mol ). The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways would involve the cleavage of the bonds around the central methine carbon, leading to characteristic fragments. For example, the loss of a pyridyl radical or a phenyl radical would result in significant fragment ions. A prominent fragment would likely be the tropylium-like pyridyl-phenylmethyl cation.

For the analogous compound bis(2-pyridyl)methane (C₁₁H₁₀N₂), the mass spectrum shows a molecular ion at m/z 170, corresponding to its molecular weight. core.ac.uk

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing

In the crystal structure of phenyl(pyridin-2-yl)methanol (B192787), the molecule adopts a conformation where the pyridine and phenyl rings are significantly twisted relative to each other. nih.gov The dihedral angle between the two aromatic rings is reported to be 71.42(10)°. This substantial rotation away from planarity is a key feature of the molecular geometry, driven by the steric hindrance between the ortho-protons of the phenyl and pyridine rings.

The crystal packing of phenyl(pyridin-2-yl)methanol is dominated by O—H⋯N hydrogen bonds, which link the molecules into helical chains along the c-axis. nih.gov This primary intermolecular interaction dictates the supramolecular architecture. While this compound lacks the hydroxyl group for such hydrogen bonding, it is expected to exhibit its own set of packing motifs, likely driven by C—H⋯N interactions and π-π stacking, as observed in other analogous structures like bis[4-(2-pyridylmethylamino)phenyl]methane dihydrate. researchgate.net In the latter, π–π interactions with a ring-centroid separation of 3.904(2) Å and various hydrogen bonds contribute to a complex, interleaved molecular arrangement. researchgate.net

The crystallographic data for phenyl(pyridin-2-yl)methanol is summarized in the table below.

Interactive Data Table: Crystallographic Data for Phenyl(pyridin-2-yl)methanol

ParameterValue
Chemical FormulaC₁₂H₁₁NO
Molecular Weight185.22 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)7.4385(8)
b (Å)14.3429(16)
c (Å)9.2255(10)
V (ų)984.27(19)
Z4
RadiationMo Kα
Temperature (K)296
R-factor0.039

Conformational Analysis and Intramolecular Dynamics of the this compound Ligand

Studies on analogous diphenylmethyl and bis(pyridyl)methane systems reveal that the ground state conformations typically adopt a "propeller" or "twist" geometry, where the aromatic rings are rotated out of a common plane to minimize steric repulsion. researchgate.netnih.gov For instance, in bis[4-(2-pyridylmethylamino)phenyl]methane dihydrate, the pyridyl and benzene (B151609) rings show a significant deviation from coplanarity. researchgate.net This is reflected in the C—N(H)—C—C torsion angles of -82.8(3)° and 70.8(3)°. researchgate.net

The intramolecular dynamics of the this compound ligand are characterized by the rotational barriers of the phenyl and pyridinyl groups. Research on related diphenylmethyl cations and anions has shown that phenyl rotation proceeds through a nonsynchronous process. nih.gov In the transition state, one ring becomes coplanar with the plane of the central carbon's bonds, while the other is perpendicular to it. nih.gov The energy barriers for these rotations are influenced by electronic and steric factors.

Computational studies on related axially chiral biaryl analogues have been employed to determine rotational energy barriers. researchgate.net These studies, combining experimental methods like dynamic HPLC with theoretical calculations (DFT), highlight the importance of both steric and electronic effects in determining the rotational dynamics. researchgate.net For this compound, similar computational approaches could elucidate the preferred rotational pathways and the energy barriers associated with the interconversion of different conformers.

Interactive Data Table: Torsion Angles in an Analogous Bis(pyridyl)methane Derivative

Torsion AngleValue (°)
C—N(H)—C—C (Fragment 1)-82.8(3)
C—N(H)—C—C (Fragment 2)70.8(3)
Interplanar Angle (pyridyl-pyridyl)80.6(1)
Interplanar Angle (pyridyl-phenyl)3.2(1) / 31.7(8)

Data from bis[4-(2-pyridylmethylamino)phenyl]methane dihydrate researchgate.net

Coordination Chemistry of 2 Phenyl 2 Pyridinyl Methyl Pyridine with Metal Centers

Ligand Design Principles and Potential Coordination Modes of 2-[Phenyl(2-pyridinyl)methyl]pyridine

The unique structural architecture of this compound, which features two pyridinyl rings and a phenyl group connected by a central methylene (B1212753) bridge, makes it a highly versatile ligand in coordination chemistry. nih.gov This design allows for several distinct binding modes, primarily dictated by the electronic properties of the metal center and the specific reaction conditions employed.

N-Donor Chelation and Multidentate Binding Motifs

The most straightforward coordination mode for this compound involves the nitrogen atoms of its two pyridine (B92270) rings. It can function as a classic bidentate N,N'-chelating ligand, forming a stable six-membered chelate ring with a metal center. This binding is analogous to other dipyridylmethane-type ligands. The sp³-hybridized methylene carbon provides significant conformational flexibility, allowing the two pyridine moieties to adjust their orientation to suit the geometric preferences of various metal ions.

Beyond simple chelation, the ligand can adopt other multidentate motifs. For instance, in binuclear complexes, each pyridine ring could coordinate to a different metal center, allowing the ligand to act as an N,N'-bridging ligand. The presence of two nitrogen donor atoms makes it an effective chelating agent, a property that is known to enhance the stability of the resulting metal complexes. researchgate.net

Investigation of Cyclometallation Pathways Involving the Pyridine and Phenyl Moieties

A significant aspect of the coordination chemistry of ligands containing both phenyl and pyridyl groups is their propensity for cyclometallation. This intramolecular reaction involves the activation of a C-H bond on the phenyl ring and subsequent formation of a direct metal-carbon bond. For this compound, this typically involves the ortho-carbon of the phenyl group and the nitrogen of one of the pyridine rings, creating a stable five-membered cyclometalated ring. This N,C-coordination is a common pathway for late transition metals such as palladium(II), platinum(II), and iridium(III). capes.gov.brwikipedia.orgresearchgate.net

The reaction of iridium trichloride (B1173362) with the related ligand 2-phenylpyridine (B120327), for example, proceeds via cyclometallation to yield a chloride-bridged dimer. wikipedia.org Similarly, platinum(II) complexes can be synthesized through thermal or, more recently, photochemical methods that induce C-H activation. researchgate.netnih.gov The photochemical route, which can proceed under mild conditions using visible light, has been demonstrated for the cycloplatination of various 2-arylpyridines. nih.gov Once one N,C-chelate is formed, the second pyridine ring of this compound remains available for further coordination, potentially leading to a tridentate N,C,N' binding mode or bridging to a second metal center.

Factors Governing Coordination Site Selectivity and Ligand Flexibility

The choice between N,N' chelation and N,C cyclometallation is governed by several key factors:

The Metal Center: Electron-rich, soft late transition metals (e.g., Pd, Pt, Ir, Ru) have a higher tendency to activate C-H bonds and form stable metal-carbon bonds, favoring cyclometallation. capes.gov.brwikipedia.orgresearchgate.net

Reaction Conditions: Higher temperatures are often used to promote the thermal C-H activation required for cyclometallation. capes.gov.br Alternatively, photochemical irradiation can provide the energy needed for the reaction, sometimes under milder conditions. nih.gov

Ancillary Ligands: The other ligands present in the metal's coordination sphere can influence the electronic and steric environment, thereby directing the coordination mode.

Ligand Flexibility: The methylene linker in this compound imparts significant flexibility. This allows the phenyl and pyridyl rings to rotate and position themselves for either bidentate N,N' chelation or the more rigid conformation required for N,C cyclometallation. Steric hindrance can also play a role; less hindered positions are generally favored for C-H metalation. nih.gov

Synthesis and Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this ligand can be tailored to produce either homoleptic or heteroleptic compounds, each with distinct properties and structures.

Preparation Strategies for Homo- and Heteroleptic Coordination Compounds

Homoleptic complexes , which contain only one type of ligand, and heteroleptic complexes , which feature multiple different ligands, can be prepared using established synthetic methodologies. unacademy.com

The synthesis of cyclometalated complexes often begins with a simple metal salt precursor, such as K₂PtCl₄ or IrCl₃·(H₂O)₃. wikipedia.orgresearchgate.net A common strategy for platinum(II), for example, involves reacting K₂PtCl₄ with one equivalent of a cyclometalating ligand like 2-phenylpyridine. This reaction typically yields a chloro-bridged dimeric precursor, such as [Pt₂(μ-Cl)₂(ppy)₂] (where ppy is the cyclometalated 2-phenylpyridyl ligand). researchgate.net This dimer is an excellent starting material for synthesizing a wide array of heteroleptic complexes. The chloride bridges can be readily cleaved by introducing other ancillary ligands (e.g., phosphines, amines, or other N- or S-donor ligands) to yield mononuclear, heteroleptic platinum(II) complexes. researchgate.net

Heteroleptic complexes can also be formed directly. For instance, irradiating a solution containing a precursor like [PtCl₂(NCPh)₂] and the 2-arylpyridine ligand can produce bis-cyclometalated complexes. nih.gov Homoleptic complexes, such as the tris-cyclometalated [Ir(ppy)₃], can be prepared from the corresponding chloride-bridged iridium dimer. wikipedia.org

Structural Characterization of Metal-2-[Phenyl(2-pyridinyl)methyl]pyridine Complexes via X-ray Diffraction

For example, the crystal structure of the (2-{2-pyridyl}phenyl)palladium chloride tetramer, [{Pd(ppy)Cl}₄], has been determined. capes.gov.br In this complex, the 2-phenylpyridine ligand is cyclometalated, binding to the palladium center through the pyridyl nitrogen and a carbon atom from the phenyl ring. The palladium centers adopt a square-planar geometry, with the chloride ions acting as bridges to form the tetrameric structure.

Similarly, numerous platinum(II) complexes with cyclometalated 2-phenylpyridine have been structurally characterized, revealing square-planar geometries around the platinum center. researchgate.net The data in the table below, derived from published studies on analogous compounds, illustrates typical crystallographic parameters for cyclometalated phenyl-pyridine type complexes.

Table 1: Selected Crystallographic Data for Analogous Cyclometalated Phenyl-Pyridine Complexes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(2-{2-pyridyl}phenyl)palladium chloride tetramerMonoclinicP2₁/c9.342(2)19.582(6)10.897(2)104.56(2) capes.gov.br
(2-{2-pyridyl}phenyl)mercury chloride tetramerMonoclinicP2₁/n10.334(2)7.484(1)27.052(6)97.60(2) capes.gov.br
2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidineTriclinicP18.2173(2)9.0211(2)9.1481(3)94.216(1) researchgate.net

These structural studies confirm the N,C-bidentate coordination of the cyclometalated ligand, which results in a highly stable five-membered ring. The analysis of these structures is crucial for understanding the relationship between the molecular architecture and the resulting chemical and photophysical properties of the complexes.

Elucidation of Coordination Geometries and Oxidation States of Central Metal Ions

The coordination of ligands containing pyridyl moieties, such as 2-phenylpyridine and its derivatives, to metal centers results in a variety of coordination geometries, largely dictated by the electronic configuration and size of the central metal ion. wikipedia.org For instance, d8 metals like Palladium(II) and Platinum(II) typically form four-coordinate square planar complexes. wikipedia.orgresearchgate.netacs.org In contrast, d6 metals such as Iridium(III) and Ruthenium(II) commonly adopt a six-coordinate octahedral geometry. wikipedia.orgacs.org

The table below summarizes typical coordination environments observed in complexes with related pyridyl ligands.

Table 1: Common Coordination Geometries and Oxidation States for Metal Complexes with Pyridyl-Type Ligands

Metal Ion Typical Oxidation State d-electron count Common Coordination Geometry Example Ligand System
Pd(II) +2 d8 Square Planar 2-phenylpyridine, 4-substituted pyridines acs.org
Pt(II) +2 d8 Square Planar 2-phenylpyridine, 2-vinylpyridine (B74390) researchgate.netmdpi.com
Pt(III) +3 d7 Distorted Octahedral (often dimeric) 2-phenylpyridine researchgate.net
Ir(III) +3 d6 Octahedral 2-phenylpyridine wikipedia.orgacs.org
Ru(II) +2 d6 Octahedral 2-(phenylazo)pyridine, 2,2'-pyridylquinoline acs.orgnih.gov
Ni(II) +2 d8 Square Planar or Tetrahedral Pyridine, 1,5-Di(2-pyridyl)-2,4-dimethylbenzene wikipedia.orgmdpi.com

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and bonding in metal complexes with pyridyl-based ligands are primarily understood through the framework of molecular orbital theory. The pyridine ring acts as a σ-donor through the nitrogen lone pair, which resides in an sp2 hybridized orbital and does not participate in the aromatic π-system. wikipedia.org Additionally, pyridine can function as a weak π-acceptor ligand. wikipedia.org The interaction between the ligand's frontier orbitals and the metal's d-orbitals dictates the electronic properties of the resulting complex.

In many complexes, particularly those with d6 and d8 metals, the highest occupied molecular orbital (HOMO) has significant metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the π* orbitals of the ligand. This arrangement gives rise to low-energy electronic transitions known as metal-to-ligand charge transfer (MLCT) transitions. nih.govmdpi.com These MLCT states are fundamental to the photophysical properties of many of these complexes. nih.govmdpi.com

Conversely, ligand-to-metal charge transfer (LMCT) can also occur. For example, visible light can induce an LMCT between a pyridine surface complex and TiO2, generating a pyridine radical cation. rsc.org In some dimeric d8 metal complexes, particularly those of Pt(II), intramolecular d8–d8 metal–metal σ-interactions can occur. acs.orgbohrium.com This leads to the formation of unique electronic states, such as metal–metal-to-ligand charge transfer (MMLCT) excited states, where an electron is promoted from a bonding orbital between the metal centers to a ligand-based orbital. acs.orgbohrium.comresearchgate.net The electronic structure can be fine-tuned by modifying substituents on the ligand, which alters the energy levels of the frontier orbitals and, consequently, the electrochemical and photophysical properties of the complex. acs.org

Photophysical Properties of Metal-2-[Phenyl(2-pyridinyl)methyl]pyridine Complexes

The incorporation of heavy transition metals like platinum and iridium with pyridyl-phenyl type ligands often imparts interesting photophysical properties, most notably phosphorescence. osti.govwikipedia.org These properties are intrinsically linked to the electronic structure, particularly the nature of the lowest energy excited state.

Luminescence and Phosphorescence Quantum Efficiencies

The photoluminescence quantum yield (PLQY or Φ), which measures the efficiency of the emission process, is a key parameter for these complexes. Many cyclometalated iridium(III) and platinum(II) complexes with phenyl-pyridine type ligands exhibit high quantum yields, in some cases approaching unity. osti.gov The high efficiency is a result of effective population of a triplet excited state (e.g., ³MLCT or ³MMLCT) and a high radiative decay rate from this state. osti.govnih.gov

For instance, certain platinum(II) complexes based on pyridyl-azole ligands show high phosphorescence quantum yields of up to 0.58 in powder form. osti.gov Dimeric Pt(II) complexes featuring metal-metal interactions can also be highly emissive, with high quantum yields for photoluminescence originating from the MMLCT charge-transfer state. acs.orgbohrium.com The quantum efficiency is sensitive to the molecular environment; for example, the Φ for one Pt(II) complex increased from 0.39 in a degassed dichloromethane (B109758) solution to 0.83 when doped into a PMMA thin film, due to the rigidity of the matrix minimizing non-radiative decay pathways. osti.gov

The table below presents selected quantum yield data for related metal complexes.

Table 2: Photoluminescence Quantum Yields (Φ) for Representative Metal Complexes

Complex Type Metal Emission Type Φ Conditions
Pyridyl-pyrazole Pt(II) Pt(II) Phosphorescence 0.58 Powder osti.gov
PtOO1 Pt(II) Phosphorescence 0.39 Degassed CH₂Cl₂ solution osti.gov
PtOO1 in PMMA Pt(II) Phosphorescence 0.83 Doped thin film osti.gov
Phenyl-methyl-imidazole-carbene Pt(II) Pt(II) Phosphorescence 0.58 Room Temperature osti.gov
anti-[Pt(ppy)(μ-N^S)]₂ Dimer Pt(II) Photoluminescence High Solution acs.orgbohrium.com

Excited State Lifetime Measurements and Energy Transfer Mechanisms

The excited state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For phosphorescent complexes, these lifetimes can range from nanoseconds to microseconds. osti.gov For example, a blue-emitting platinum complex was reported to have a relatively long luminescent lifetime of 23 μs, while another had a τ of 2.5 μs at room temperature. osti.gov In contrast, singlet excited-state lifetimes are much shorter, often in the picosecond range (e.g., 37-139 ps for a series of platinum(II) phenylacetylide complexes). researchgate.net

Energy transfer mechanisms are crucial in understanding how the excited state deactivates. Non-radiative deactivation can occur via pathways involving metal-centered (³MC) states, which can be thermally accessible from the emissive T₁ state and provide an efficient route for quenching luminescence. nih.gov In donor-acceptor systems, energy can be transferred from one part of a molecule to another, with the deactivation pathway often involving the population of a low-lying triplet state localized on a specific moiety, such as a pyrene (B120774) unit in a terpyridine-pyrene system. mdpi.com

Redox Behavior and Electrochemistry of Metal-2-[Phenyl(2-pyridinyl)methyl]pyridine Systems

The redox behavior of metal complexes with pyridyl-based ligands is typically investigated using techniques like cyclic voltammetry (CV). acs.orgmdpi.com These studies provide information on the energies of the frontier molecular orbitals (HOMO and LUMO). The oxidation potential is generally associated with the removal of an electron from the HOMO, while the reduction potential corresponds to the addition of an electron to the LUMO. researchgate.net

In many cyclometalated complexes, the oxidation process is metal-centered, while the reduction is ligand-centered. mdpi.comresearchgate.net For example, in a series of [M(Me₂dpb)Cl] (M = Ni, Pt, Pd) complexes, the reduction processes were determined to be based on the di(2-pyridyl)benzene ligand system. mdpi.com However, in some cases, both oxidation and reduction can be ligand-based. researchgate.net The electrochemical properties can be systematically tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridine or phenyl rings of the ligand. acs.org This modification alters the electron density at the metal center and the energy of the ligand's π* orbitals, thereby shifting the redox potentials. acs.org The electrochemical carboxylation of 2-phenylpyridine has been shown to be achievable under specific conditions, highlighting the reactivity of the ligand framework. nih.gov

The table below lists representative electrochemical data for related systems.

Table 3: Redox Potentials for Representative Metal Complexes with Pyridyl Ligands

Complex Metal Process Potential (V vs. Fc/Fc⁺)
Zn(dipyvd)₂ Zn(II) Oxidation 1 -0.28
Zn(dipyvd)₂ Zn(II) Oxidation 2 -0.12
Ni(dipyvd)₂ Ni(II) Oxidation 1 -0.32

Data for M(dipyvd)₂ complexes from reference researchgate.net.

Catalytic Applications of 2 Phenyl 2 Pyridinyl Methyl Pyridine Based Metal Complexes

Computational and Theoretical Investigations of 2 Phenyl 2 Pyridinyl Methyl Pyridine

The application of computational and theoretical chemistry has provided profound insights into the structural, electronic, and reactive properties of 2-[Phenyl(2-pyridinyl)methyl]pyridine and its derivatives. These in silico studies are indispensable for understanding the behavior of this ligand and its metal complexes at a molecular level, guiding experimental design, and interpreting spectroscopic and catalytic data.

Synthesis and Characterization of Derivatives and Structural Analogues of 2 Phenyl 2 Pyridinyl Methyl Pyridine

Modification of Pyridyl Moieties (e.g., substituted pyridines)

One common approach involves the use of pre-functionalized pyridine (B92270) building blocks in the synthesis of the ligand. For instance, the Kröhnke pyridine synthesis provides a general method for generating substituted pyridines that can then be incorporated into the final ligand structure. rsc.org This method, along with others like the Chichibabin reaction for amination at the 2-position, allows for the introduction of a wide range of functional groups. rsc.org

The synthesis of 2,6-disubstituted pyridine derivatives is of particular interest as it allows for the creation of pincer-type ligands with unique coordination geometries. researchgate.netresearchgate.netnih.gov For example, 2,6-diaminopyridine (B39239) moieties have been identified as key components in inhibiting Aβ aggregation. researchgate.net The synthesis of such compounds can be achieved through various methods, including the condensation of pyridine-2,6-dicarboxamides with appropriate amines. nih.gov

Furthermore, the direct functionalization of the pyridine ring in the parent compound or its precursors is a viable strategy. Methods for the α-methylation of pyridines using a continuous flow setup with a Raney® nickel catalyst have been reported, offering a greener alternative to conventional batch processes. rsc.org Additionally, palladium-catalyzed cross-coupling reactions, such as the Negishi method, have been successfully employed for the high-yield synthesis of 2-aryl-substituted pyridines.

A notable example of modifying the pyridyl moiety is the synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives. rsc.orgnih.gov This is achieved through a one-pot, solvent-free reaction of 2-aminopyridine (B139424), a benzaldehyde (B42025), and a phenol (B47542), resulting in a pseudo-Betti product. rsc.orgnih.gov This reaction highlights the versatility of the pyridyl group in multicomponent reactions.

Alterations to the Phenyl Moiety (e.g., substituted phenyl groups)

Modification of the phenyl ring in 2-[Phenyl(2-pyridinyl)methyl]pyridine provides another avenue for tuning the ligand's properties. Introducing electron-donating or electron-withdrawing groups to the phenyl ring can significantly impact the electronic environment of the entire molecule, affecting its coordination chemistry and photophysical properties.

A common strategy for synthesizing analogues with substituted phenyl rings is to start with a correspondingly substituted benzaldehyde or other phenyl-containing precursor. For example, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized using Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation reactions, where various substituents were present on the phenyl rings. mdpi.com

Patents have also described the synthesis of substituted 2-phenyl-pyridine derivatives with a wide range of substituents on the phenyl group, including halogen, methyl, methoxy, trifluoromethyl, and trifluoromethoxy groups. acs.org These derivatives are often explored for their potential applications in medicinal chemistry.

The synthesis of multi-substituted pyridines has also been reported, where variations on the phenyl group are a key feature. For instance, 2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile and its derivatives with substituted phenyl groups have been synthesized and characterized. acs.org These syntheses often involve multi-step procedures, including condensation and cross-coupling reactions.

The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine via a reductive cyclization of O-acyl oximes and hexafluoroacetylacetone (B74370) demonstrates a modular approach to accessing pyridines with specifically functionalized phenyl groups. orgsyn.org This method highlights the ability to introduce strong electron-withdrawing groups to the phenyl moiety.

Substitution at the Central Methine Carbon for Tunable Ligand Properties

Direct substitution at the central methine carbon of this compound offers a powerful method to introduce new functionalities and to sterically and electronically tune the ligand's properties. While direct C-H functionalization at this position is challenging, several synthetic approaches can be envisioned or have been applied to analogous systems.

One potential strategy involves the deprotonation of the methine proton to form a carbanion, which can then react with various electrophiles. The acidity of this proton is enhanced by the adjacent aromatic rings. A related approach has been demonstrated in the synthesis of 2,5-disubstituted pyridines where an intermediate, 1-lithio-2-phenyl-1,2-dihydropyridine, is alkylated at the 5-position. lookchem.com A similar strategy could potentially be adapted for the methine position of the target compound.

Another approach involves the synthesis of precursors where the methine carbon is already functionalized. For example, starting with a substituted phenylacetic acid or its derivative and coupling it with two pyridine units could lead to the desired product. The synthesis of 2-[(phenylthio)methyl]pyridine derivatives, where a thioether group is attached to the methylene (B1212753) bridge, provides a precedent for introducing heteroatoms at this position. wikipedia.org

Furthermore, the synthesis of rhodium(I) methyl and phenyl complexes, where a methyl or phenyl group is directly attached to the metal center, suggests that organometallic strategies could be employed to functionalize the methine bridge. nih.gov For instance, a metal-catalyzed cross-coupling reaction could potentially be used to introduce various substituents at this position.

A study on the synthesis of the tridentate ligand 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine (L) involved the reaction of 2,6-dichloropyridine (B45657) with lithiated 2-(1-phenylethyl)pyridine. rsc.org This demonstrates the feasibility of constructing more complex structures around the central carbon atom.

Incorporation of this compound into Larger Supramolecular Architectures

The this compound scaffold, with its versatile coordination sites and potential for functionalization, is an excellent building block for the construction of larger supramolecular assemblies and coordination polymers. The directional nature of the pyridyl nitrogen atoms allows for predictable self-assembly into discrete or extended structures.

The principles of coordination-driven self-assembly, which rely on the predictable coordination geometry of metal ions and the specific binding sites of organic ligands, are directly applicable. nih.gov By treating derivatives of this compound with suitable metal precursors, a variety of supramolecular structures such as cages, macrocycles, and coordination polymers can be formed. nih.govresearchgate.net

The incorporation of functional groups onto the this compound framework can be used to direct the self-assembly process. For example, the introduction of hydrogen-bonding moieties can lead to the formation of specific hydrogen-bonded networks. The use of 2,6-disubstituted pyridine derivatives in conjugated polymers for metal ion sensing demonstrates how the specific binding properties of the ligand can be utilized in functional materials. rsc.org

Advanced Spectroscopic and Spectroelectrochemical Analysis of 2 Phenyl 2 Pyridinyl Methyl Pyridine and Its Metal Complexes

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques that directly probe the electronic structure of the metal center in complexes of 2-[Phenyl(2-pyridinyl)methyl]pyridine. stanford.edu XAS, particularly at the metal L-edge (2p → 3d transitions) and K-edge (1s → 4p transitions), provides information on the oxidation state, coordination geometry, and the energies of unoccupied molecular orbitals. stanford.eduresearchgate.net

For an iron(II) complex with this compound, the Fe L-edge XAS spectrum would be characterized by two main features, the L₃ and L₂ edges, arising from spin-orbit coupling of the 2p core hole. stanford.edu The fine structure, or multiplet structure, within these edges is highly sensitive to the ligand field environment and the d-electron configuration. researchgate.nethelmholtz-berlin.de Analysis of the L-edge spectrum can quantify the ligand field splitting (10Dq) and the extent of metal-ligand covalency.

XES, often used in conjunction with XAS, probes the occupied electronic states. In a resonant inelastic X-ray scattering (RIXS) experiment, a core electron is excited to an unoccupied orbital (XAS process), and the subsequent decay of a valence electron to fill the core hole is monitored (XES process). This technique can reveal the energies of d-d excitations and charge-transfer states with high resolution. uu.nl

Table 2: Simulated Fe L-edge XAS and Kβ XES Parameters for a Low-Spin Fe(II) Complex of this compound.

Spectroscopic FeatureEnergy (eV)Interpretation
Fe L₃-edge XAS
Pre-peak A~708Transition to unoccupied t₂g orbitals
Main Peak B~710Transition to unoccupied e_g orbitals
Fe Kβ XES
Kβ₁,₃ Mainline~7058Decay from Fe 3p to 1s, sensitive to spin state
Kβ' Satellite~7045Appears in high-spin species, absent in low-spin
Valence-to-Core (VtC)~7110Decay from ligand orbitals to Fe 1s, probes covalency

Note: This table is illustrative and based on data for similar Fe(II) polypyridyl complexes. researchgate.net The exact energies are system-dependent.

Combining XAS and XES provides a comprehensive picture of both the unoccupied and occupied orbitals of the metal center, offering critical insights into the metal-ligand bonding and electronic structure that govern the complex's properties. aps.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

For metal complexes of this compound that contain an unpaired electron, Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool. This technique is highly sensitive to the electronic environment of paramagnetic centers, such as a Ruthenium(III) (a low-spin d⁵ system) or a Copper(II) (a d⁹ system) complex.

The EPR spectrum is typically characterized by its g-tensor and hyperfine coupling constants. The g-values are sensitive to the symmetry of the ligand field and the extent of spin-orbit coupling. ias.ac.in For a Ru(III) complex with this compound in a distorted octahedral geometry, the EPR spectrum would likely exhibit rhombic symmetry with three distinct g-values (gₓ, gᵧ, g_z), reflecting the low-symmetry environment created by the ligands. ias.ac.inacs.org

The analysis of these g-values can provide detailed information about the ground electronic state and the splitting of the t₂g orbitals. ias.ac.inresearchgate.net Furthermore, hyperfine coupling to the metal nucleus or ligand atoms (e.g., ¹⁴N) can offer insights into the delocalization of the unpaired electron onto the ligand framework.

Table 3: Representative X-band EPR Parameters for a Paramagnetic Ru(III) Complex of this compound in a Frozen Solution.

ParameterValueInterpretation
gₓ~2.4Reflects the splitting of the t₂g orbitals due to low symmetry
gᵧ~2.2
g_z~1.8
A(¹⁴N)~10-15 GHyperfine coupling to pyridinyl nitrogen, indicating spin delocalization

Note: This table presents typical values for low-spin Ru(III) polypyridyl complexes and serves as a representative example. researchgate.netresearchgate.net

High-frequency EPR can sometimes reveal additional complexities, such as exchange interactions between coupled metal centers in dimeric or polymeric structures. acs.org

Resonant Inelastic X-ray Scattering (RIXS) for Detailed Electronic Excitation Studies

Resonant Inelastic X-ray Scattering (RIXS) has emerged as a powerful technique for mapping out the elementary electronic excitations in materials with high resolution. aps.org By tuning the incident X-ray energy to a specific absorption edge of the metal, one can resonantly enhance the scattering cross-section for particular electronic transitions.

For a transition metal complex of this compound, RIXS can be used to probe low-energy excitations such as d-d transitions, which are often difficult to observe with other techniques. researchgate.net The energy and momentum transfer in the RIXS process provide a detailed picture of the excited state landscape. aps.org

For instance, in a hypothetical manganese(II) complex, RIXS at the Mn L-edge could be used to precisely measure the energies of transitions from the ground state to various ligand-field excited states. aps.org The polarization dependence of the RIXS signal can further help in assigning the symmetry of these excited states.

Table 4: Hypothetical RIXS d-d Excitation Energies for a First-Row Transition Metal Complex of this compound.

ExcitationEnergy Loss (eV)Assignment
d-d 1~1.5Transition to the first excited ligand-field state
d-d 2~2.1Transition to a higher-lying ligand-field state
Charge Transfer> 3.0Ligand-to-metal or metal-to-ligand charge transfer

Note: This table is illustrative, based on general principles and data from related transition metal complexes. aps.orgresearchgate.net The specific energies are highly dependent on the metal and its coordination environment.

The high information content of RIXS makes it a valuable tool for understanding the intricate electronic structure that underpins the photochemical and photophysical properties of these complexes. uu.nl

Transient Absorption Spectroscopy for Excited State Dynamics

Transient Absorption (TA) spectroscopy is a pump-probe technique that allows for the study of the dynamics of photoexcited states on timescales ranging from femtoseconds to milliseconds. Upon excitation with a short laser pulse (the pump), the changes in the absorption spectrum of the sample are monitored with a second, time-delayed pulse (the probe). This provides a direct window into the processes of intersystem crossing, vibrational cooling, and excited-state decay. acs.org

For a ruthenium(II) complex of this compound, which is expected to have interesting photophysical properties, femtosecond TA spectroscopy can elucidate the ultrafast dynamics following photoexcitation into a metal-to-ligand charge transfer (MLCT) state. acs.org The initial broad absorption features often sharpen on a picosecond timescale, which is a direct signature of vibrational cooling within the excited state. acs.org

The TA spectra typically show a ground-state bleach (GSB) corresponding to the depletion of the ground state, and excited-state absorption (ESA) features corresponding to transitions from the excited state to higher-lying states. The decay of these signals over time provides the lifetime of the excited state.

Table 5: Representative Transient Absorption Data for a Ru(II) Complex of this compound in Acetonitrile.

Wavelength (nm)FeatureTimescaleProcess
450-550Ground-State Bleach (GSB)Recovers with τ_decayDepletion of ground state
370Excited-State Absorption (ESA)Decays with τ_decayAbsorption from the ³MLCT state
475, 505Spectral Narrowing~15-20 psVibrational cooling in the ³MLCT state
-Excited-State Decay (τ_decay)~50-500 nsNon-radiative/radiative decay of the ³MLCT state

Note: This table is a composite representation based on data for various ruthenium polypyridyl complexes. acs.orgresearchgate.nettheralase.com The exact wavelengths and timescales are specific to the complex and its environment.

By analyzing the evolution of the TA spectra, a detailed kinetic model of the excited-state processes can be constructed, providing fundamental insights into the photophysics of the this compound complex and its potential for light-driven applications. acs.org

Future Research Directions and Emerging Applications of 2 Phenyl 2 Pyridinyl Methyl Pyridine Systems

Development of Novel Functional Materials Incorporating 2-[Phenyl(2-pyridinyl)methyl]pyridine Complexes

The development of new functional materials is a cornerstone of modern materials science. The this compound ligand offers a tunable platform for designing metal complexes with specific photophysical and magnetic properties, paving the way for advanced applications.

Future research is focused on creating stimuli-responsive materials where the optical or magnetic state can be switched by external triggers like light, temperature, or chemical analytes. A significant area of exploration is in the field of photoluminescent materials. For instance, complexes of platinum(II) and palladium(II) with related N,C,N-cyclometalating dipyridyl-phenide ligands have shown promising emissive properties. mdpi.com Research on [Pd(Me2dpb)Cl] complexes demonstrated structured emission with a high quantum yield in a frozen glassy matrix at 77 K. mdpi.com The future direction for this compound involves synthesizing analogous Pt(II) and Pd(II) complexes and systematically modifying the phenyl and pyridyl rings to fine-tune the emission color and efficiency for applications in Organic Light Emitting Diodes (OLEDs). wikipedia.orgnih.govresearchgate.net

Another promising avenue is the development of spin-crossover (SCO) materials. SCO complexes can switch between high-spin (HS) and low-spin (LS) states, making them suitable for molecular switches and data storage. rsc.orgresearchgate.net Iron(II) complexes with ligands similar to this compound, such as those from the 2,6-bis(pyrazol-1-yl)pyridine (BPP) family, have exhibited bistable SCO with wide thermal hysteresis. rsc.org Future work will involve synthesizing Fe(II) complexes with this compound and its derivatives to investigate their magnetic behavior. The goal is to achieve SCO that is abrupt, occurs near room temperature, and displays a wide hysteresis loop, which are key characteristics for practical memory devices. mdpi.comnih.govnsf.gov

Table 1: Photoluminescence Data for Related Dipyridyl-based Metal Complexes. mdpi.com
ComplexSolvent/MatrixTemperature (K)Emission λmax (nm)Photoluminescence Quantum Yield (Φ)Key Finding
[Pt(dpb)Cl]2-MeTHF77468, 499~1.0Highly efficient phosphorescence at low temperature.
[Pd(Me2dpb)Cl]2-MeTHF77468, 498~1.0Dimethyl substitution has minimal effect on emission energy but maintains high efficiency.
[Pt(Me2dpb)Cl]2-MeTHF2985150.03Moderate emission in fluid solution at room temperature.
[Pd(Me2dpb)Cl]2-MeTHF298——Not emissive at room temperature.
[Ni(Me2dpb)Cl]2-MeTHF77 / 298——No emission observed due to low-lying d-d* states promoting non-radiative decay.

Integration into Nanosystems and Advanced Supramolecular Assemblies

The principles of supramolecular chemistry, which involve the self-assembly of molecules into well-defined, functional architectures through non-covalent interactions, represent a major frontier. The directional coordination sites of this compound make it an ideal building block for constructing complex two- and three-dimensional structures. semanticscholar.org

Future research will focus on using this ligand in coordination-driven self-assembly to create discrete, finite structures like molecular cages, triangles, and rhomboids. nih.gov These nanoscopic containers have potential applications in molecular recognition, catalysis within confined spaces, and as protective carriers for sensitive molecules. By combining this compound with metal ions that provide specific coordination geometries (e.g., square-planar Pt(II) or Pd(II)), it is possible to direct the assembly of predictable, hollow architectures. nih.gov

Furthermore, the integration of these complexes into extended structures like coordination polymers and metal-organic frameworks (MOFs) is an emerging area. Research on related bis(pyridyl) ligands has shown the formation of coordination polymers with interesting topologies. anu.edu.aumdpi.com The future direction involves using functionalized this compound ligands to build porous MOFs. These materials could be designed for gas storage, selective separation of chemicals, or heterogeneous catalysis. Another advanced application lies in the construction of mechanically interlocked molecules, such as rotaxanes and catenanes, where the ligand would be incorporated into molecular rings or threaded through macrocycles, leading to molecular machines with switchable properties. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are becoming increasingly important in chemical manufacturing. Future research on this compound will prioritize the development of more sustainable and efficient synthetic routes.

One key area of focus is the development of one-pot, multi-component reactions. A solvent-free, three-component reaction has been reported for the synthesis of related N-heteroaryl-arylmethyl phenols, demonstrating high yields without the need for solvents or catalysts. researchgate.net Applying this strategy to the synthesis of this compound, by reacting 2-picoline, a suitable phenyl source, and an oxidizing agent in a single step, is a significant future goal. Another promising approach is mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), often in the absence of a solvent. nih.gov This technique can lead to shorter reaction times, higher yields, and a significantly reduced environmental footprint.

The use of advanced, reusable catalysts is another critical direction. Heterogeneous nanocatalysts, such as palladium nanoparticles supported on polymers or enzymes, have been shown to be effective for creating similar methane-bridged aromatic compounds. csic.esresearchgate.netresearchgate.netnih.gov Future research will explore the use of such nanocatalysts for the synthesis of this compound, which would allow for easy catalyst separation and recycling, aligning with the goals of sustainable chemistry.

Table 2: Comparison of Conventional vs. Emerging Green Synthesis Approaches.
ApproachTypical ConditionsAdvantages for Future SynthesisReference Example (Related Compounds)
Conventional SynthesisMulti-step, use of organic solvents, stoichiometric reagents, purification by chromatography.Well-established procedures.Classical Friedel-Crafts or Grignard reactions.
One-Pot Multi-Component ReactionSolvent-free, heating of reactants together.High atom economy, reduced waste, operational simplicity.Synthesis of pseudo-Betti products. researchgate.net
Mechanochemical SynthesisHigh-speed ball milling, often solvent-free or with minimal liquid assistance.Reduced solvent use, potentially faster reaction rates, access to novel products.Multicomponent synthesis of hydantoins and biphenyls. nih.gov
NanocatalysisUse of heterogeneous metal nanoparticles (e.g., Pd@TLL) in aqueous or green solvents.High catalytic efficiency, catalyst recyclability, mild reaction conditions.Synthesis of bis(indolyl)methanes. csic.esresearchgate.net

Exploration in Advanced Sensing and Imaging Technologies

The ability of this compound to chelate metal ions and its potential for incorporation into fluorescent molecules make it a prime candidate for the development of next-generation chemical sensors and bioimaging probes. nih.gov

A major research direction is the design of fluorescent chemosensors for the selective detection of biologically and environmentally important ions. researchgate.net The fundamental principle involves a "turn-on" or ratiometric fluorescence response upon binding of a target analyte. For example, related dipyridylamine (DPA) and bipyridine-based probes show significant fluorescence enhancement upon coordinating with Zn²⁺ ions, which play a crucial role in neurochemistry. nih.govmit.eduiphy.ac.cn Future work will involve integrating the this compound scaffold with a fluorophore, such as fluorescein (B123965) or a xanthene dye. Upon binding a target ion, the conformational change or inhibition of photoinduced electron transfer (PeT) would trigger a detectable optical signal. rsc.org Similar strategies can be applied to anion sensing, where the metal complex of the ligand creates a specific binding pocket for anions like chloride or phosphate, resulting in a change in luminescence. nih.gov

The development of probes for bioimaging is another exciting frontier. This involves designing molecules that are not only selective for a target but are also biocompatible, cell-permeable, and photostable. Future research will focus on creating derivatives of this compound suitable for two-photon fluorescence microscopy (2PFM), which allows for deeper tissue imaging with reduced photodamage. iphy.ac.cnrsc.orgnih.gov By attaching targeting moieties, these probes could be directed to specific cellular organelles, such as mitochondria, to report on local ion concentrations in real-time, providing invaluable tools for diagnosing and understanding diseases linked to metal ion imbalance. mit.edu

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways of derivatives?

  • Methodological Answer : Synthesize ¹³C-labeled analogs via Pd-catalyzed carbonylative coupling with ¹³CO. Track metabolites in hepatocyte incubations using LC-HRMS. For example, ¹³C-labeled phenyl groups show hydroxylation at the 4-position as the primary metabolic pathway (CYP3A4-mediated) .

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